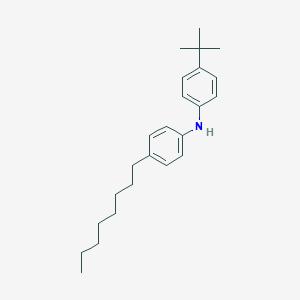
4-(tert-Butyl)-N-(4-octylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-N-(4-octylphenyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a tert-butyl group and an octylphenyl group attached to the nitrogen atom of the aniline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-N-(4-octylphenyl)aniline typically involves the reaction of 4-tert-butylaniline with 4-octylphenyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)-N-(4-octylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
4-(tert-Butyl)-N-(4-octylphenyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-N-(4-octylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylaniline: Lacks the octylphenyl group, resulting in different chemical properties and applications.
N-(4-Octylphenyl)aniline:
4-tert-Butyl-N-phenylaniline: Similar structure but without the octyl group, affecting its solubility and interactions.
Uniqueness
4-(tert-Butyl)-N-(4-octylphenyl)aniline is unique due to the presence of both tert-butyl and octylphenyl groups, which confer distinct chemical properties and potential applications. The combination of these groups enhances the compound’s stability, solubility, and reactivity, making it valuable for various scientific and industrial purposes.
Propriétés
Formule moléculaire |
C24H35N |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
N-(4-tert-butylphenyl)-4-octylaniline |
InChI |
InChI=1S/C24H35N/c1-5-6-7-8-9-10-11-20-12-16-22(17-13-20)25-23-18-14-21(15-19-23)24(2,3)4/h12-19,25H,5-11H2,1-4H3 |
Clé InChI |
LYGQXBYEPRTBJK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


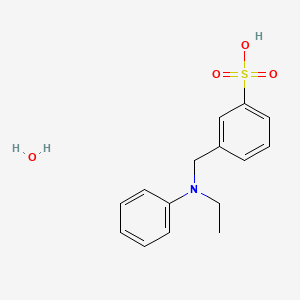
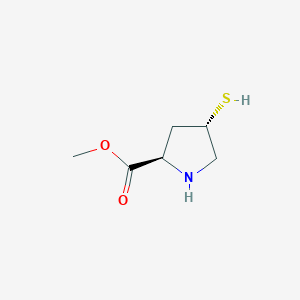
![2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid](/img/structure/B12937498.png)
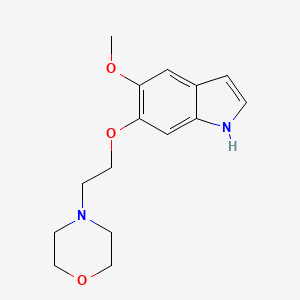
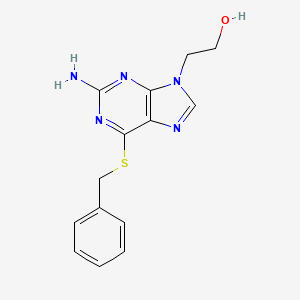
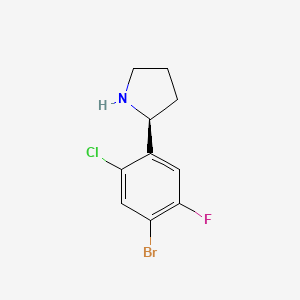
![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)
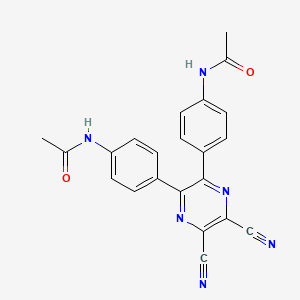
![2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12937535.png)
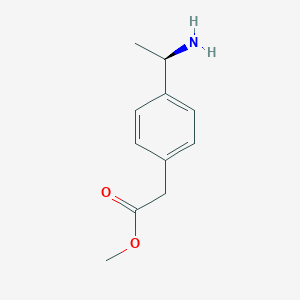
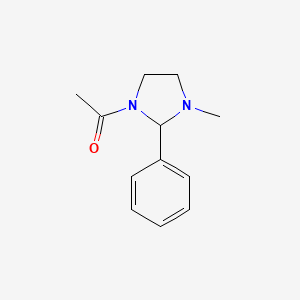


![Di-tert-butyl 6-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B12937562.png)
